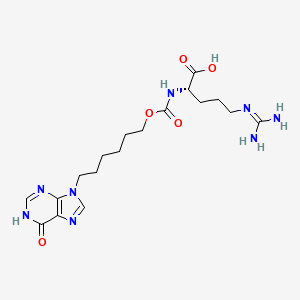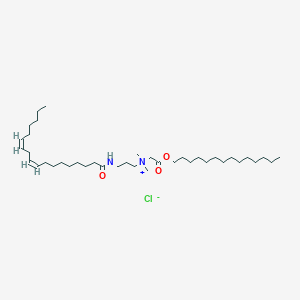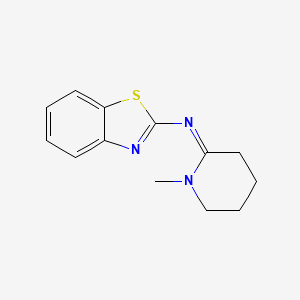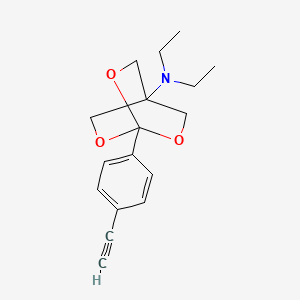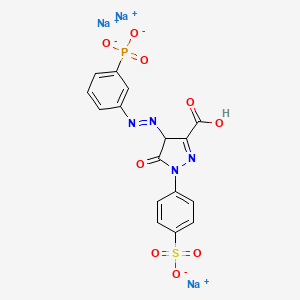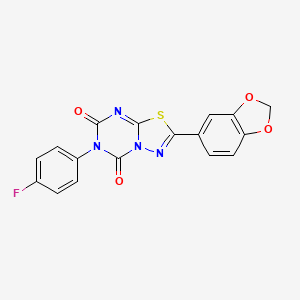![molecular formula C16H15F3N6S2 B12718701 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea CAS No. 127142-36-3](/img/structure/B12718701.png)
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea is a complex organic compound with a unique structure that includes a pyridyl ring, a trifluoromethyl group, and a thiourea moiety
Métodos De Preparación
The synthesis of 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea typically involves the reaction of 2-pyridyl ketone with an appropriate amine and isothiocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The pyridyl ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar compounds to 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea include:
1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea: This compound has a similar structure but with a different position of the trifluoromethyl group, which may affect its chemical properties and biological activity.
Ethyl 2-(2-pyridylacetate) derivatives: These compounds contain a pyridyl ring and thiourea moiety, similar to the target compound, and are studied for their biological activities.
Propiedades
Número CAS |
127142-36-3 |
|---|---|
Fórmula molecular |
C16H15F3N6S2 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-[(E)-1-pyridin-2-ylethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H15F3N6S2/c1-10(13-4-2-3-9-20-13)22-24-15(27)25-23-14(26)21-12-7-5-11(6-8-12)16(17,18)19/h2-9H,1H3,(H2,21,23,26)(H2,24,25,27)/b22-10+ |
Clave InChI |
HPITWVOOHHUKCQ-LSHDLFTRSA-N |
SMILES isomérico |
C/C(=N\NC(=S)NNC(=S)NC1=CC=C(C=C1)C(F)(F)F)/C2=CC=CC=N2 |
SMILES canónico |
CC(=NNC(=S)NNC(=S)NC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


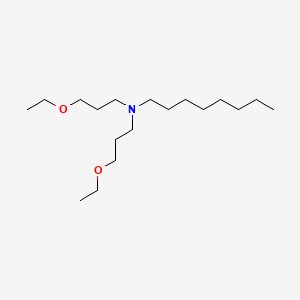
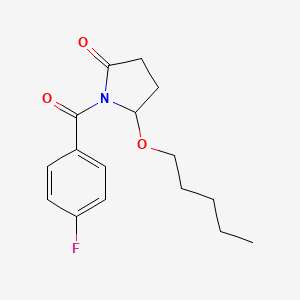
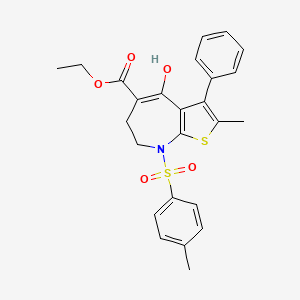

![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
